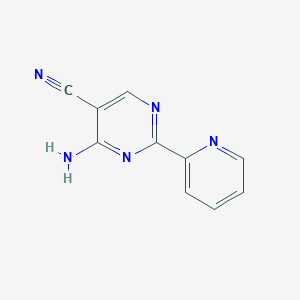

4-Amino-5-cyano-2-(2-pyridyl)pyrimidine

Description

Significance of Nitrogen-Containing Heterocyles as Essential Chemical Scaffolds

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are fundamental scaffolds in the field of chemical research, particularly in medicinal and organic chemistry. Their importance stems from their widespread presence in a vast array of biologically active molecules, including alkaloids, vitamins, hormones, and the building blocks of nucleic acids (DNA and RNA), such as guanine, cytosine, adenine, and thymine. pharmaffiliates.com

The structural and functional diversity of these compounds is derived from the presence of the nitrogen heteroatom, which imparts unique physicochemical properties. researchgate.net The lone pair of electrons on the nitrogen atom allows for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. pharmaffiliates.com This ability to interact with biological systems makes nitrogen heterocycles a cornerstone in drug design and development. researchgate.net Approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocyclic scaffold, highlighting their unparalleled significance in pharmaceuticals. researchgate.net Beyond medicine, these compounds are integral to agrochemicals, dyes, polymers, and corrosion inhibitors. researchgate.net

Overview of the 4-Amino-5-cyano-pyrimidine Core as a Versatile Synthetic Synthon

The pyrimidine (B1678525) ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. ijarsct.co.in When substituted with an amino group at position 4 and a cyano group at position 5, it forms the 4-amino-5-cyano-pyrimidine core. This particular arrangement of functional groups makes it an exceptionally versatile synthon—a building block used in organic synthesis.

The synthesis of this core structure is often achieved through efficient one-pot, multi-component reactions. researchgate.net A common and powerful method is the condensation reaction between an amidine (or related N-C-N fragment like guanidine (B92328) or urea), which provides the N1-C2-N3 part of the ring, and a three-carbon component derived from malononitrile (B47326). bu.edu.egresearchgate.netresearchgate.net Malononitrile and its derivatives are highly reactive reagents that readily participate in these cyclocondensation reactions to form the substituted pyrimidine ring. researchgate.netpcbiochemres.com

The reactivity of the cyano and amino groups on the pyrimidine core allows for further chemical modifications, enabling the synthesis of a wide range of more complex molecules. nih.gov This versatility has led to the development of numerous pyrimidine derivatives with a broad spectrum of biological activities. The 4-amino-5-cyano-pyrimidine scaffold is a key feature in compounds investigated for anticancer, anti-inflammatory, and antimicrobial properties. ijarsct.co.innih.gov

To illustrate the versatility of this core, the following table presents examples of various 2-substituted 4-amino-5-cyano-pyrimidine derivatives and their documented biological activities.

| Derivative Class | R-Group at C2 | Reported Biological/Chemical Application |

| Sulfonylpyrimidines | Aryl-SO2- | Cytotoxic activity against cancer cell lines |

| Thiopyrimidines | Aryl-S- | Anticancer activity against leukemia |

| Anilino-pyrimidines | Substituted Anilino | Inhibitors of cell-cycle kinases (e.g., CDK2, CDK4) |

| Methylpyrimidines | -CH3 | Useful intermediate in organic synthesis |

This table showcases the utility of the 4-amino-5-cyano-pyrimidine core in creating diverse molecular frameworks. researchgate.netnih.govscbt.comgoogle.com

Contextualization of the 2-(2-Pyridyl) Moiety within Complex Heterocyclic Frameworks

The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. researchgate.net Its inclusion in a larger molecule can significantly influence the compound's biological activity and pharmacokinetic properties. When a pyridine ring is attached at its second position to another molecular framework, it is referred to as a 2-pyridyl moiety.

The incorporation of a 2-pyridyl group can introduce several key features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, both of which are important for binding to biological targets. Furthermore, the 2-pyridyl group can act as a chelating agent, coordinating with metal ions that may be present in the active sites of metalloenzymes.

From a synthetic perspective, attaching a 2-pyridyl group to the C2 position of the pyrimidine ring, as in 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine, is typically achieved by using 2-amidinopyridine as the N-C-N building block in the cyclocondensation reaction with a malononitrile derivative. mdpi.com The synthesis of such biaryl structures can sometimes be challenging, but modern cross-coupling reactions have provided efficient routes. acs.org The resulting 2-(2-pyridyl)pyrimidine framework is a key structural motif in various pharmacologically active compounds, including potent inhibitors of cyclin-dependent kinases (CDKs) investigated for anticancer therapies. acs.org The combination of the versatile 4-amino-5-cyano-pyrimidine core with the medicinally significant 2-pyridyl moiety represents a strategic design in the creation of complex heterocyclic molecules with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-5-7-6-14-10(15-9(7)12)8-3-1-2-4-13-8/h1-4,6H,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQNWAJTDIKVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Amino 5 Cyano 2 2 Pyridyl Pyrimidine and Its Analogs

Nucleophilic Addition Reactions

The pyrimidine (B1678525) ring, particularly when substituted with electron-withdrawing groups like the cyano group, is susceptible to nucleophilic attack. The cyano group itself is also a primary site for addition reactions.

While specific studies on the reaction of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine with Grignard reagents are not extensively detailed in the reviewed literature, comprehensive investigations have been performed on the closely related analog, 4-amino-5-cyano-2-methylpyrimidine. These studies reveal complex and temperature-dependent reaction pathways that offer insight into the probable reactivity of the 2-(2-pyridyl) derivative. acs.orgresearchgate.netuea.ac.uk

The reaction of 4-amino-5-cyano-2-methylpyrimidine with various Grignard reagents (RMgX) can lead to two distinct product types, dictated primarily by the reaction temperature. acs.orgnih.gov

Pathway A (Normal Addition/Aromatization): When the reaction is conducted at elevated temperatures (e.g., 40 °C) followed by an acidic quench, the Grignard reagent adds to the C6 position of the pyrimidine ring. The intermediate subsequently undergoes elimination and tautomerization to yield the aromatized 4-amino-5-cyano-6-substituted-pyrimidine. acs.org

Pathway B (Unusual Dihydropyrimidine (B8664642) Formation): A competing and unusual pathway becomes dominant at lower temperatures (e.g., 0 °C). acs.orguea.ac.ukamericanelements.com In this process, the Grignard reagent still adds to the C6 position, but a second equivalent of the reagent appears to add to the C2 position, leading to a dihydropyrimidine intermediate. Upon quenching at low temperature, this intermediate is isolated as a stable 4-amino-5-cyano-6-substituted-1,2-dihydropyrimidine. acs.org

The proposed mechanism suggests that the initial C6-adduct can either proceed to the aromatized product or be trapped by a second Grignard addition at C2. Holding the reaction at 0 °C before quenching favors the formation and stabilization of the dihydropyrimidine product. acs.orgnih.gov

Table 1: Reaction of 4-amino-5-cyano-2-methylpyrimidine with Grignard Reagents under Different Conditions Data sourced from studies on the 2-methyl analog. acs.org

| Grignard Reagent (RMgX) | Temperature | Product Type | Product Name | Yield (%) |

| Phenylmagnesium bromide | 40 °C | Aromatized | 4-Amino-5-cyano-2-methyl-6-phenylpyrimidine | 71% |

| Propylmagnesium chloride | 0 °C | Dihydropyrimidine | 4-Amino-5-cyano-2-methyl-6-propyl-1,2-dihydropyrimidine | 67% |

| Ethylmagnesium bromide | 40 °C | Aromatized (Ketone)¹ | 1-(4-Amino-2-methylpyrimidin-5-yl)propan-1-one | 68% |

¹In this case, the Grignard reagent attacks the cyano group, which upon acidic workup hydrolyzes to a ketone. acs.org

The 4-amino-5-cyanopyrimidine scaffold features two primary electrophilic sites: the cyano group and the pyrimidine ring itself (specifically the C6 position). The outcome of a nucleophilic attack is often dependent on the nature of the nucleophile and the reaction conditions.

The attack on the cyano group is a characteristic reaction of nitriles. Strong nucleophiles, such as Grignard reagents, can add across the carbon-nitrogen triple bond to form an intermediate imine anion, which can be hydrolyzed to a ketone upon acidic workup. acs.org This provides a synthetic route to 5-acyl-4-aminopyrimidines.

Alternatively, nucleophilic attack can occur on the electron-deficient pyrimidine ring. The presence of the C5-cyano group enhances the electrophilicity of the C6 position, making it susceptible to addition by various nucleophiles. This reactivity is fundamental to many cyclization and annulation reactions where an intramolecular nucleophile attacks this position. Furthermore, studies on related cyanopyrimidines have shown that they can undergo decyanative cross-coupling with O-, S-, and N-nucleophiles, which involves a sequential nucleophilic addition-intramolecular rearrangement process. researchgate.net

Cyclization and Annulation Processes

This compound is an ideal precursor for the synthesis of fused heterocyclic systems. The ortho-disposed amino and cyano groups on the pyrimidine core provide the necessary functionality for annulation reactions, leading to the formation of a new ring fused to the pyrimidine scaffold.

Both intramolecular and intermolecular strategies are employed to construct fused rings from 4-aminopyrimidine (B60600) precursors.

Intramolecular Cyclization: In this approach, a reactant is introduced that modifies either the amino or the cyano group, appending a side chain that contains a nucleophilic or electrophilic center. A subsequent ring-closing step then occurs. For example, the amino group can be acylated or reacted with a reagent to introduce a chain that can subsequently cyclize onto the C6 position or the cyano nitrogen.

Intermolecular Cyclization: This is a more common strategy where the 4-amino-5-cyanopyrimidine acts as a C-C-N three-atom synthon. It reacts with various bifunctional reagents in a one-pot or stepwise manner. For instance, reaction with reagents like guanidine (B92328), hydrazines, or activated methylene (B1212753) compounds can lead to the formation of a second heterocyclic ring. nih.govfrontiersin.org Three-component reactions involving an aldehyde, malononitrile (B47326), and urea (B33335) or thiourea (B124793) represent a classic method for constructing the initial 4-amino-5-cyanopyrimidine scaffold, which can then be subjected to further cyclization. benthamopen.comresearchgate.netresearchgate.net

The 4-amino-5-cyanopyrimidine core is a well-established building block for a variety of medicinally important fused heterocycles.

Pyrido[2,3-d]pyrimidines: These are synthesized by forming a pyridine (B92270) ring fused to the pyrimidine d face. A common method involves the reaction of 4-amino-5-cyanopyrimidines with α,β-unsaturated carbonyl compounds or their equivalents. The reaction proceeds via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization (Thorpe-Ziegler type) of the enolate or equivalent nucleophile onto the cyano group, and subsequent aromatization. url.edu Reactions with carbon nucleophiles have also been shown to produce pyrido[2,3-d]pyrimidines from cyanouracil precursors. documentsdelivered.com

Pyrimido[4,5-d]pyrimidines: The construction of a second pyrimidine ring fused to the original scaffold can be achieved by reacting the 4-amino-5-cyanopyrimidine precursor with reagents containing a N-C-N fragment. For example, treatment with formamide (B127407), urea, or guanidine can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. The amino group and the cyano group participate in the condensation and cyclization to build the new ring.

Pyrazolo[3,4-d]pyrimidines: To form a fused pyrazole (B372694) ring, the 4-amino-5-cyanopyrimidine needs to react with a reagent that can provide the remaining two nitrogen atoms of the pyrazole ring, typically hydrazine (B178648) or its derivatives. The reaction involves the initial attack of hydrazine on the electrophilic cyano group to form a hydrazone or amidine intermediate, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the C4 carbon, displacing the amino group, or onto the C6 position of the ring. Alternatively, 5-aminopyrazole-4-carbonitrile precursors can be cyclized with various reagents to form the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine system. rsc.org

Rearrangement Reactions

While classic molecular rearrangements like the Beckmann or Claisen are not commonly reported for this specific scaffold, certain reaction pathways involve rearrangement-type processes. For instance, the decyanative cross-coupling of cyanopyrimidines with nucleophiles proceeds through a proposed sequential nucleophilic addition followed by an intramolecular rearrangement. researchgate.net In this process, the nucleophile adds to the pyrimidine ring, and the cyano group is ultimately displaced. Although not a traditional named rearrangement, this transformation involves a significant reorganization of the molecular structure. Specific studies detailing rearrangement reactions of this compound are not prominent in the surveyed chemical literature.

Dimroth Rearrangement in Pyrimidine Transformations and Its Mechanistic Implications

The Dimroth rearrangement is a significant isomerization process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic nitrogen atoms. nih.gov This rearrangement is particularly relevant for 1-substituted 2-imino-1,2-dihydropyrimidines, which isomerize to 2-substituted aminopyrimidines, a core feature of many biologically active compounds. nih.govnih.gov The reaction is not a simple migration but proceeds through a well-defined ring-opening and ring-closure sequence. nih.gov

The generally accepted mechanism for the Dimroth rearrangement in pyrimidine systems involves several key steps: nih.govwikipedia.org

Initial Attack: The reaction often begins with the addition of a water or hydroxide (B78521) molecule to the C4 position of the pyrimidine ring.

Ring Opening: This addition leads to the formation of a hemiaminal intermediate, which subsequently undergoes ring cleavage to yield an acyclic intermediate. wikipedia.orgrsc.org For instance, 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine in a mildly alkaline solution yields the acyclic N-(2-cyano-2-formylvinyl)-N'-methylguanidine. rsc.org

Conformational Change: The acyclic intermediate possesses rotational freedom, allowing the fragment containing the exocyclic nitrogen to rotate.

Ring Closure: Intramolecular cyclization then occurs, where the alternative nitrogen atom attacks to form the new, more thermodynamically stable heterocyclic ring. nih.gov

Final Product Formation: Subsequent elimination of water re-establishes the aromatic pyrimidine ring, now with the substituents in their rearranged positions.

The propensity for this rearrangement is influenced by reaction conditions such as pH, temperature, and solvent. nih.govrsc.org For example, the rearrangement can be catalyzed by acids or bases and is often accelerated by heat. nih.gov In the case of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine, warming the acyclic intermediate in dilute aqueous ammonia (B1221849) leads to the "normal" Dimroth product, 5-cyano-2-methylaminopyrimidine. However, in aqueous sodium hydroxide, an "abnormal" product can form due to the methylamino group attacking the cyano group at the intermediate stage. rsc.org This highlights the sensitivity of the reaction pathway to the specific conditions employed. The Dimroth rearrangement is a valuable tool in medicinal chemistry for accessing diverse 4-aminopyrimidine scaffolds. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidine. Halogenated pyrimidines, particularly chloropyrimidines, are common substrates for these reactions, allowing for the introduction of various nucleophiles to build analogs of this compound. youtube.com The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. youtube.comnih.gov

The regioselectivity of SNAr on di- or tri-substituted halopyrimidines is a critical consideration. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than one at the C2 position. stackexchange.com This preference is explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient on the C4 carbon, making it more electrophilic. stackexchange.com Furthermore, the Meisenheimer complex (the anionic intermediate formed during the reaction) is more stabilized when the attack occurs at the C4 position. stackexchange.com

The reactivity and outcome of SNAr reactions are dependent on several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyrimidine ring.

| Reaction Type | Electrophile | Nucleophile(s) | Conditions | Outcome |

| Amination | 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC/Water, KOH, rt | Selective substitution at C4 |

| Amination | 2-Chloro-5-nitropyrimidine | 4-Ethynylazepam | HPMC/Water, K2CO3 | Moderate yield due to competing hydrolysis |

| Thiolation | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Thiols, Thiolates | Room Temperature | High reactivity, formation of 2-thiopyridiniums |

| Amination | 2,4-Diazidopyrido[3,2-d]pyrimidine | Amines, Alcohols, Thiols | Various solvents (MeCN, EtOH, etc.) | Formation of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines |

This table summarizes findings from various studies on SNAr reactions on pyrimidine and related N-heterocyclic systems, illustrating the influence of substrates and conditions on the reaction outcome. nih.govrsc.orgchemrxiv.org

Highly activated electrophiles, such as 2-chloro-5-nitropyrimidine, can be susceptible to competing hydrolysis, especially in aqueous media, which may lower the yield of the desired substitution product. rsc.org The choice of base and solvent system is therefore crucial for optimizing these transformations.

Studies on Reaction Intermediates and Transition States

The synthesis of the 4-aminopyrimidine core often proceeds through key, characterizable intermediates, with β-enaminonitriles being among the most important. nih.govresearchgate.net These compounds are versatile building blocks in heterocyclic synthesis due to the presence of both a nucleophilic amino group and an electrophilic cyano group. researchgate.net

β-Enaminonitriles are typically synthesized through the base-catalyzed self-condensation of nitriles, a variant of the Thorpe-Ziegler reaction. researchgate.net For example, the condensation of various organonitriles can be controlled by temperature to selectively yield β-enaminonitriles. nih.govrsc.org These intermediates can then be isolated or generated in situ to react with another molecule of a nitrile or an amidine to form the final 4-aminopyrimidine ring. nih.govresearchgate.net

The structure of a typical β-enaminonitrile intermediate features a carbon-carbon double bond with an amino group and a cyano group attached to it, making it a "push-pull" alkene. This electronic feature is key to its reactivity. The subsequent cyclization to a 4-aminopyrimidine involves the reaction of the β-enaminonitrile with an amidine or another nitrile equivalent, leading to the formation of the six-membered ring. nih.gov

The formation of substituted pyrimidines, such as this compound, is a multistep process. A common and efficient synthetic route is the one-pot, three-component reaction involving an aldehyde, malononitrile, and an amidine (like 2-amidinopyridine for the target compound). growingscience.com

The proposed mechanism for such transformations generally involves the following sequence:

Knoevenagel Condensation: The reaction is often initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. This step forms an electrophilic arylmethylene malononitrile intermediate.

Michael Addition: The amidine then acts as a nucleophile, attacking the β-carbon of the activated alkene in a Michael addition reaction.

Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, where one of the amino groups of the amidine attacks one of the cyano groups. This is followed by tautomerization to yield the stable, aromatic 4-aminopyrimidine ring.

The vast majority of synthetic routes toward functionalized pyrimidines like this compound proceed through ionic mechanisms involving nucleophilic and electrophilic intermediates. However, radical pathways have been explored in the context of pyrimidine chemistry, particularly concerning the fundamental formation of the pyrimidine core and in specific substitution reactions. nih.gov

Free radical reactions are known to be involved in various metabolic pathways and can be implicated in the generation of reactive oxygen species. nih.gov Some pyrimidine derivatives have been investigated for their ability to act as free radical scavengers, which is relevant to their potential antioxidant activity. nih.gov This scavenging ability is linked to the electronic properties of the pyrimidine ring, which can be modified by substituents. nih.gov

While radical pathways are not the primary method for the laboratory synthesis of the target compound, certain transformations on the pyrimidine ring can involve radical intermediates. For example, some C-H functionalization or trifluoromethylation reactions on uracil (B121893) derivatives have been shown to proceed via radical mechanisms. nih.gov These instances, however, represent specific functionalization reactions rather than the primary ring-forming synthesis, which remains dominated by ionic condensation pathways.

Functional Group Transformations on the Pyrimidine and Pyridyl Rings

Once the this compound scaffold is assembled, its constituent functional groups—the C4-amino group, the C5-cyano group, and the 2-pyridyl moiety—offer multiple handles for further chemical modification to generate a diverse library of analogs.

Reactions of the Amino Group: The exocyclic amino group at the C4 position behaves as a typical aromatic amine. It can undergo a variety of transformations:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base can form the corresponding amides and sulfonamides.

Alkylation: While direct N-alkylation can be challenging, it can be achieved under specific conditions.

Diazotization: Reaction with nitrous acid (HNO₂) could potentially convert the amino group into a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -F, -Cl, -Br) via Sandmeyer-type reactions, although the stability of heteroaromatic diazonium salts can be a limiting factor.

Reactions of the Cyano Group: The electron-withdrawing nitrile group at the C5 position is a valuable precursor for other functionalities. nih.gov

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxamide (-CONH₂) or, upon further hydrolysis, a carboxylic acid (-COOH).

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to an aminomethyl group (-CH₂NH₂).

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. The nitrile group also enhances the electrophilicity of the pyrimidine ring. nih.gov

Reactions of the Pyridyl Ring: The 2-pyridyl substituent can also be modified.

N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation by reagents like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. This modification alters the electronic properties of the ring, influencing its reactivity and potential for metal coordination.

Electrophilic/Nucleophilic Substitution: The pyridine ring itself can undergo substitution reactions. As part of an electron-deficient pyridyl-pyrimidine system, it is generally deactivated towards electrophilic aromatic substitution but can be susceptible to nucleophilic attack, particularly if activated by N-oxidation or other electron-withdrawing groups. chemistryviews.orguci.edu

These transformations allow for the systematic modification of the parent compound to explore structure-activity relationships in various applications, such as medicinal chemistry and materials science. mit.edu

Reactivity of the Amino Group (e.g., Acetylation, Condensation)

The exocyclic amino group at the C4 position of the pyrimidine ring is a key site for synthetic modification. Its nucleophilicity allows it to participate in various reactions, including acylation and condensation, leading to the formation of new C-N bonds and the construction of more complex molecular architectures.

Acylation Reactions

The amino group of aminopyrimidines readily undergoes acylation reactions. For instance, treatment with reagents like cyanoacetic acid in acetic anhydride (B1165640) results in N-cyanoacetylation. researchgate.net When aromatic aminopyrimidines are subjected to these conditions, the reaction typically occurs at the exocyclic amino group to yield the corresponding N-acetylated or N-cyanoacetylated products in good yields. researchgate.net This reactivity is crucial for introducing amide functionalities, which can alter the compound's biological properties or serve as handles for further derivatization. The presence of the electron-withdrawing cyano group at the adjacent C5 position can increase the acidity of the amino group, potentially influencing its reactivity and binding interactions in biological systems. acs.org

| Reagent | Reaction Type | Product | Reference |

| Cyanoacetic acid / Acetic anhydride | N-Cyanoacetylation | N-(5-cyano-2-(2-pyridyl)pyrimidin-4-yl)-2-cyanoacetamide | researchgate.net |

| Acetic anhydride | N-Acetylation | N-(5-cyano-2-(2-pyridyl)pyrimidin-4-yl)acetamide | researchgate.net |

Condensation Reactions

The amino group is also a key participant in condensation reactions, which are fundamental for the synthesis of fused heterocyclic systems. While specific examples for this compound are not extensively detailed, the general reactivity of 4-aminopyrimidine derivatives is well-established. These compounds can react with bifunctional electrophiles, leading to cyclocondensation and the formation of bicyclic systems such as pyrido[2,3-d]pyrimidines. researchgate.net For example, the condensation of 4-aminopyrimidine-5-carboxaldehyde with diketones can lead to the construction of multiple 1,8-naphthyridine (B1210474) rings. researchgate.net Such transformations highlight the potential of the amino group to act as a nucleophilic component in ring-forming reactions.

Transformations Involving the Cyano Group (e.g., Hydrolysis, Cyclization)

The cyano group at the C5 position is a versatile functional group that significantly influences the molecule's electronic properties and provides a handle for diverse chemical transformations, including hydrolysis and participation in cyclization reactions.

Hydrolysis

The hydrolysis of the cyano group offers a pathway to convert the nitrile into an amide or a carboxylic acid, depending on the reaction conditions. This transformation is a common strategy in organic synthesis to introduce new functionalities. For instance, hydrolysis of related 5-cyanopyrimidine (B126568) derivatives has been shown to yield corresponding carboxamides or carboxylates, which can then be used in further synthetic steps. researchgate.net

Cyclization Reactions

The cyano group, often in concert with an adjacent functional group, is a powerful tool for constructing fused ring systems. The electron-withdrawing nature of the nitrile can activate the neighboring positions, facilitating intramolecular or intermolecular cyclizations.

Research on related heterocyclic systems demonstrates this utility. For example, 2-amino-3-cyano-thiophenes undergo cyclocondensation with nitriles in the presence of an acid catalyst to form 4-amino-thieno[2,3-d]pyrimidines. nih.gov Similarly, the cyano group is instrumental in multicomponent reactions for synthesizing complex heterocycles. In I2-mediated processes, malononitrile can serve as a synthon for building fused pyridine rings, such as in the formation of 5-cyano-1H-pyrazolo[3,4-b]pyridine skeletons. rsc.org The cyano group can also be a precursor for creating other heterocyclic rings; for instance, a 2-(3-cyano...bipyridin-2-yloxy)acetohydrazide derivative can be cyclized with reagents like ethyl acetoacetate (B1235776) to form pyrazole rings. nih.gov These examples underscore the synthetic potential of the cyano group in this compound for creating novel, polycyclic compounds.

| Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

| Hydrolysis | Aqueous Acid/Base | 4-amino-2-(2-pyridyl)pyrimidine-5-carboxamide/carboxylic acid | researchgate.net |

| Cyclocondensation | Aryl Nitriles / Acid | Fused Thieno[2,3-d]pyrimidine | nih.gov |

| Multicomponent Cyclization | Aryl Ketones, Aminopyrazoles / I2 | Fused Pyrazolo[3,4-b]pyridine | rsc.org |

| Cyclization | Ethyl Acetoacetate / Acetic Acid | Fused Pyrazole Ring | nih.gov |

Reactivity of other Ring Substituents

The primary substituent on the pyrimidine ring, other than the amino and cyano groups, is the 2-(2-pyridyl) moiety at the C2 position. The reactivity of this group is less explored compared to the amino and cyano functionalities.

Advanced Structural Characterization of 4 Amino 5 Cyano 2 2 Pyridyl Pyrimidine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. Although a specific structure for 4-amino-5-cyano-2-(2-pyridyl)pyrimidine is not described in the documents found, analysis of closely related 5-cyanopyrimidine (B126568) derivatives provides a strong model for its expected structural characteristics.

X-ray diffraction studies on derivatives such as 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones reveal key conformational features that are likely shared with this compound. researchgate.net Typically, the pyrimidine (B1678525) ring system is essentially planar. The substituents, including the amino and cyano groups, lie nearly coplanar with the ring, which facilitates electron delocalization across the molecule.

Table 1: Selected Crystallographic Data for a Related Pyrimidinone Derivative (Compound 3g) This table presents data for a related compound to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₄O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 12.2885(7) | researchgate.net |

| b (Å) | 9.6953(5) | researchgate.net |

| c (Å) | 14.1209(8) | researchgate.net |

| β (°) | 107.031(2) | researchgate.net |

| Volume (ų) | 1643.29(10) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For aminopyrimidines, hydrogen bonding is a dominant interaction. The amino group at the C4 position is a potent hydrogen bond donor, while the pyrimidine and pyridine (B92270) ring nitrogens, as well as the cyano group's nitrogen atom, act as hydrogen bond acceptors.

In the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide, molecules are linked by N—H⋯O, N—H⋯N, and C—H⋯N hydrogen bonds, which form sheets parallel to the (120) plane. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs. Specifically, the amino group (N-H) would form strong hydrogen bonds with the nitrogen atoms of the pyrimidine or pyridine rings of adjacent molecules, creating robust supramolecular assemblies like chains or sheets. These networks are fundamental to the stability of the crystal lattice.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, and the formation of solvates (crystals containing solvent molecules) are critical aspects in materials science and pharmaceuticals. The specific intermolecular interactions, particularly the versatile hydrogen bonding capabilities of this compound, suggest that it could potentially form various polymorphs or solvates depending on crystallization conditions such as solvent, temperature, and pressure. Each polymorph would have a unique crystal packing and, consequently, different physical properties. While no specific studies on polymorphs or solvates of the title compound were found, research on related heterocyclic compounds often reveals such phenomena, which are typically characterized by comparing their unique X-ray diffraction patterns and physical properties.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds, providing information about connectivity, functional groups, and the electronic environment of atoms.

NMR spectroscopy is a powerful tool for elucidating the molecular framework. For derivatives of 4-amino-5-cyano-pyrimidine, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the structure. researchgate.netijarsct.co.in

¹H NMR: In the ¹H NMR spectrum, the amino (NH₂) protons are expected to appear as a broad singlet. ijarsct.co.insemanticscholar.org For example, in 6-amino-5-cyano-4-phenyl-2-hydroxy pyrimidine derivatives, the NH₂ signal appears around δ 1.6-1.7 ppm. ijarsct.co.in The protons on the 2-(2-pyridyl) substituent would show a distinct set of signals in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns characteristic of a substituted pyridine ring. The H6 proton of the pyrimidine ring would likely appear as a singlet in the aromatic region.

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The cyano (C≡N) carbon typically resonates around δ 117 ppm. researchgate.net The carbons of the pyrimidine ring would appear at distinct chemical shifts, with those bonded to nitrogen (e.g., C2, C4, C6) appearing further downfield. For instance, in related 6-amino-5-cyano-pyrimidinones, C2, C4, and C6 are observed around δ 154, 160, and 172 ppm, respectively, while C5 is found upfield at approximately δ 72 ppm. researchgate.net Techniques like DEPTQ (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, CH₃, and quaternary carbons, which is essential for unambiguous assignment. 2D NMR experiments, such as HSQC and HMBC, would be used to correlate proton and carbon signals, confirming the connectivity between the pyrimidine and pyridyl rings.

Table 2: Typical NMR Chemical Shifts (δ, ppm) for the 4-Amino-5-cyano-pyrimidine Core in Derivatives Data compiled from related structures to provide expected ranges.

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | Reference(s) |

| ¹H | Amino (NH₂) | 1.6 - 8.2 (often broad) | ijarsct.co.in, nih.gov |

| ¹³C | Cyano (C≡N) | ~117 | researchgate.net |

| ¹³C | C5 (bearing cyano group) | 72 - 83 | ijarsct.co.in, researchgate.net |

| ¹³C | C2, C4, C6 (ring carbons) | 150 - 175 | researchgate.net |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound and its derivatives is expected to show several key absorption bands.

N-H Stretching: The amino group (NH₂) typically displays two distinct stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations. ijarsct.co.innih.gov

C≡N Stretching: A sharp, intense absorption band characteristic of the cyano group (nitrile) is expected in the range of 2235-2210 cm⁻¹. researchgate.netijarsct.co.inmdpi.com The presence of this band is a clear indicator of the 5-cyano substituent.

C=N and C=C Stretching: The aromatic pyrimidine and pyridine rings will give rise to a series of complex absorption bands in the 1650-1400 cm⁻¹ region due to C=N and C=C double bond stretching vibrations. researchgate.netijarsct.co.in

Table 3: Characteristic IR Absorption Frequencies for 4-Amino-5-cyano-pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference(s) |

| Amino (NH₂) | N-H Stretch | 3500 - 3300 | ijarsct.co.in, nih.gov |

| Cyano (C≡N) | C≡N Stretch | 2235 - 2210 | ijarsct.co.in, researchgate.net |

| Pyrimidine/Pyridine Rings | C=N and C=C Stretch | 1650 - 1400 | ijarsct.co.in, researchgate.net |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) and Electron Impact (EI) ionization are commonly employed.

Under EI-MS, the molecular ion peak (M+) is expected to be prominent, confirming the molecular formula C10H7N5. The fragmentation of related aminopyrimidine compounds often proceeds through predictable pathways, which can be extrapolated to the target molecule. iosrjournals.orgsapub.org The initial fragmentation is likely to involve the loss of small, stable molecules or radicals from the pyrimidine or substituent groups.

Key fragmentation patterns observed in similar heterocyclic systems include:

Loss of HCN: A common fragmentation pathway for cyano-substituted aromatic rings.

Loss of the Amino Group: Elimination of the amino group as ·NH2 or through a more complex rearrangement.

Cleavage of the Pyridyl Ring: The pyridine ring can undergo characteristic fragmentation, often involving the loss of HCN.

Ring Scission: The pyrimidine ring itself can break apart, leading to a variety of smaller fragment ions.

Studies on other 2-aminopyrimidine (B69317) derivatives have shown fragmentation pathways involving the loss of an NH-CN group or an isocyanate (NCO) group, followed by further decomposition. iosrjournals.org For C60-aminopyrimidine derivatives analyzed via ESI-MS/MS, fragmentation processes are heavily dependent on the protonation sites and the structure of the attached moieties. nih.gov

A plausible fragmentation pathway for this compound can be proposed based on these established principles. The initial molecular ion would undergo sequential losses of neutral fragments, leading to a series of diagnostic ions that help confirm the initial structure.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 197 | [M]+ | - |

| 170 | [M - HCN]+ | HCN |

| 169 | [M - CN - H]+ | CN, H |

| 119 | [M - C5H4N]+ | C5H4N (Pyridyl) |

This table is illustrative and based on general fragmentation patterns of related compounds.

Conformational Analysis and Tautomerism Studies

The conformational flexibility and potential tautomeric forms of this compound are critical to its chemical reactivity and intermolecular interactions. These aspects are typically investigated using a combination of spectroscopic methods, like Nuclear Magnetic Resonance (NMR), and computational techniques, such as Density Functional Theory (DFT). mdpi.comnih.gov

Conformational Analysis: The primary source of conformational freedom in this molecule is the rotation around the single bond connecting the pyrimidine and pyridine rings. Computational studies on structurally similar bi-aryl heterocyclic systems suggest that the molecule is likely to be largely planar to maximize π-conjugation. mdpi.com However, some degree of rotation around the C2-C2' bond is expected. The planarity can be influenced by steric hindrance and electronic interactions between the rings.

DFT calculations are often used to determine the most stable conformers by calculating the potential energy surface as a function of the dihedral angle between the two rings. mdpi.com For related pyridyl-substituted thienopyrimidines, studies have shown that the pyridyl ring tends to lie in the same plane as the fused heterocyclic system, indicating a rigid structure. mdpi.com

Table 2: Key Dihedral Angle for Conformational Analysis

| Dihedral Angle | Description | Expected Value for Planar Conformation |

|---|

This table represents a key parameter in conformational studies.

Tautomerism Studies: this compound can exist in different tautomeric forms due to proton migration. The most significant equilibrium is the amino-imino tautomerism, which is common in 2-aminopyrimidine and related heterocycles. mdpi.commdpi.com

The amino form is generally considered the more stable tautomer in unsubstituted aminopyrimidines. However, the presence of the electron-withdrawing cyano group and the pyridyl substituent could influence the relative stability of the tautomers. The equilibrium can be affected by factors such as solvent polarity and the molecule's aggregation state.

Investigations into related ureidopyrimidines have demonstrated that tautomeric equilibria can be controlled by conformational states, a phenomenon described as a "kinetic trapping effect". mdpi.comnih.govresearchgate.net These studies utilize variable temperature NMR and DFT calculations to probe the complex equilibria. mdpi.comnih.gov The amino tautomer can potentially exist as two distinct forms, while the imino form can also have isomers depending on the location of the double bond and the proton on the ring nitrogens.

Figure 1: Potential Amino-Imino Tautomers

Amino Tautomer: The proton is on the exocyclic nitrogen atom. This is generally the more stable form.

Imino Tautomer: The proton has migrated from the exocyclic amino group to one of the ring nitrogen atoms, creating an exocyclic imine and an endocyclic C=N double bond.

Theoretical studies on similar systems like 2-aminopyrrole highlight the existence of multiple amino and imino tautomers, with their relative stabilities being determined computationally. mdpi.com Such analyses are crucial for a complete understanding of the chemical behavior of this compound.

Based on the comprehensive search for scholarly articles and research data, it appears that detailed computational and theoretical chemistry studies specifically focused on This compound are not available in the public domain. While research exists on related pyrimidine-5-carbonitrile derivatives and other heterocyclic systems, the specific analyses required to populate the requested article outline for this exact compound have not been published.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and content requirements, as the foundational research data for the following sections is currently unavailable:

Computational and Theoretical Chemistry Studies on 4 Amino 5 Cyano 2 2 Pyridyl Pyrimidine Systems

In Silico Design and Virtual Screening Methodologies

To fulfill this request, primary research involving de novo computational studies on 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine would be required.

Ligand-Protein Interaction Studies

Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential binding modes of 4-amino-5-cyano-pyrimidine derivatives with various protein targets. These in silico methods provide valuable insights into the structure-activity relationships that govern the inhibitory potential of these compounds. The primary focus of these studies has been to identify key interactions within the active sites of target proteins, such as the cysteine protease cruzipain and the transcriptional regulator PqsR.

Cruzipain Interaction Studies

Cruzipain, the primary cysteine protease of the protozoan parasite Trypanosoma cruzi, is a major target for the development of drugs against Chagas disease. Molecular docking studies have been employed to investigate the binding of 4-amino-5-carbonitrile-pyrimidine analogues to the active site of this enzyme.

Methodology: The common methodology involves using the crystal structure of cruzipain to create a virtual model of its active site. The three-dimensional structure of the pyrimidine (B1678525) ligand is then computationally placed into this active site in various orientations and conformations. Sophisticated scoring functions are used to calculate the binding energy for each pose, predicting the most favorable binding mode. This approach helps to understand the molecular basis of inhibition and guides the design of more potent analogues. nih.gov

Binding Mode and Active Site: The active site of cruzipain is characterized by a catalytic triad (B1167595) composed of Cysteine-25 (Cys25), Histidine-162 (His162), and Asparagine-182 (Asn182). dtu.dk The site is further divided into sub-pockets (S1, S2, S3, etc.) that accommodate the substrate's amino acid residues. dtu.dk

Studies on 4-amino-5-carbonitrile-pyrimidine analogues have revealed a consistent binding pattern within this active site. nih.gov The pyrimidine core of the ligand is predicted to establish significant interactions with key residues. Specifically, hydrogen bonds are often formed with the catalytic residue His162. nih.gov Furthermore, the ligand settles into a hydrophobic pocket, forming favorable hydrophobic interactions with several non-polar amino acid residues. nih.gov Variations in the amino acid composition of these pockets among different cruzipain sub-types can influence the shape and properties of the binding site, potentially affecting ligand affinity. tandfonline.com

The table below summarizes the key amino acid residues in the cruzipain active site that have been identified in computational studies as interacting with 4-amino-5-cyano-pyrimidine analogues. nih.govdtu.dk

| Interaction Type | Interacting Amino Acid Residues | Sub-pocket Location |

| Catalytic Triad | Cys25, His162, Asn182 | S1 / S1' Interface |

| Hydrogen Bonding | His162 | S1 / S1' Interface |

| Hydrophobic | Leu67, Leu160, Ala136, Ile137, Ala138, Ala208 | S2 |

PqsR Protein Interaction Studies

The PqsR protein is a transcriptional regulator and a key component of the quorum-sensing system in the bacterium Pseudomonas aeruginosa. It represents an attractive target for developing inhibitors to combat bacterial virulence and biofilm formation. The protein structure features an N-terminal DNA-binding domain and a C-terminal ligand-binding domain, which contains a hydrophobic pocket for interacting with signaling molecules or inhibitors.

While various classes of PqsR inhibitors have been explored through computational methods, specific molecular docking or interaction studies focusing on this compound were not prominently available in the reviewed literature. However, studies on other inhibitor classes reveal that potential antagonists typically bind within the hydrophobic ligand-binding pocket, competing with the native ligands (PQS and HHQ) and interacting with key residues to prevent the conformational change required for PqsR activation. One study noted a tetrazolyl-pyrimidine derivative as a dual inhibitor of PqsR and PqsD, indicating that pyrimidine scaffolds have been considered in the broader search for PqsR antagonists. nih.gov

The general binding interactions for known synthetic PqsR inhibitors are summarized below.

| Interaction Type | Key Amino Acid Residues (General) |

| Hydrophobic | Leu208, Ile236 |

| Hydrogen Bonding | Gln194 |

| π-Stacking | Tyr258 |

Applications and Future Directions in Chemical Synthesis

Role as a Privileged Scaffold for Advanced Heterocyclic Synthesis

The inherent reactivity of 4-Amino-5-cyano-2-(2-pyridyl)pyrimidine makes it an exceptional precursor for the synthesis of fused polycyclic systems, which are central to medicinal chemistry and material science. The ortho-disposed amino and cyano groups on the pyrimidine (B1678525) ring are perfectly positioned for cyclization reactions, enabling the construction of additional fused rings.

The 4-amino-5-cyanopyrimidine moiety is a cornerstone for building various fused heterocyclic systems through annulation reactions, where a new ring is formed onto the existing pyrimidine core.

Pyrimido[4,5-d]pyrimidines: This class of compounds can be readily synthesized from 4-amino-5-cyanopyrimidine precursors. The synthesis often involves an initial reaction to form an intermediate which then undergoes cyclization. For example, 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles react with triethylorthoformate to form an intermediate imidate, which is then cyclized with various anilines in the presence of a catalytic amount of acetic acid to yield N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com Another common method involves treating the aminocyanopyrimidine with agents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by a nucleophilic addition and a subsequent Dimroth rearrangement to furnish the fused system. nih.gov These compounds are of significant interest due to their structural similarity to purines and have been investigated for various biological activities. researchgate.netrsc.org

Pyrido[2,3-d]pyrimidines: The construction of the pyridine (B92270) ring onto the pyrimidine core is a well-established strategy. Generally, syntheses start from a 4-aminopyrimidine (B60600) derivative where the pyridine ring is formed via the addition of a three-carbon unit. jocpr.com For instance, the reaction of 6-aminouracils (a related 4-aminopyrimidine derivative) with 1,3-dicarbonyl compounds or cyano olefins leads to the formation of the pyrido[2,3-d]pyrimidine (B1209978) skeleton. jocpr.comrsc.org The versatility of this approach allows for the introduction of a wide range of substituents, influencing the final properties of the molecule. nih.govrsc.org

Pyrazolo[3,4-d]pyrimidines: These fused heterocycles, being isomers of purines, are of great pharmacological importance. tandfonline.com While the direct synthesis from this compound involves a ring transformation, a more common route to this scaffold involves the cyclization of 5-aminopyrazole-4-carbonitrile derivatives with various one-carbon synthons. For example, 5-aminopyrazoles can be reacted with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane (B44280) to produce pyrazolo[3,4-d]pyrimidines. researchgate.net Similarly, reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with reagents like thiourea (B124793) or phenyl isothiocyanate can yield the fused pyrazolo[3,4-d]pyrimidine core. tandfonline.com

Table 1: Synthesis of Fused Polycyclic Systems from Aminopyrimidine/Aminopyrazole Precursors

The this compound scaffold allows for the creation of a vast library of derivatives through modification at several key positions. The amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions. The cyano group can be hydrolyzed, reduced, or undergo cycloaddition reactions. Furthermore, the pyridyl and pyrimidine rings themselves can be functionalized, although electrophilic substitution is less facile due to the electron-deficient nature of the rings. researchgate.net This multi-faceted reactivity enables the systematic modification of the core structure to fine-tune its electronic, steric, and physicochemical properties for various applications.

Contributions to Skeletal Editing Methodologies for Heterocyclic Interconversions

Skeletal editing, a powerful strategy in chemical synthesis, involves the precise insertion, deletion, or exchange of atoms within a molecular core to create a new scaffold, bypassing the need for de novo synthesis. rsc.org Pyrimidines have recently emerged as key substrates in this field.

Modern skeletal editing methods have enabled the transformation of the pyrimidine ring into other valuable heterocycles, such as pyridines and pyrazoles. chinesechemsoc.orgacs.org A notable strategy involves the activation of the pyrimidine ring with triflic anhydride (B1165640) (Tf₂O). This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it susceptible to nucleophilic attack. nih.gov

Pyrimidine to Pyrazole (B372694) Transformation: A one-pot method allows for the conversion of pyrimidines to pyrazoles by a formal one-carbon deletion. The process involves room-temperature triflylation of the pyrimidine, followed by skeletal remodeling mediated by hydrazine (B178648). acs.orgnih.gov This approach is significantly milder than older methods that required harsh conditions and had limited substrate scope. nih.gov

Pyrimidine to Pyridine Transformation: A recently developed "two-atom swap" methodology converts pyrimidines into pyridines. This one-pot process also begins with Tf₂O activation, which is followed by nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine. chinesechemsoc.orgchinesechemsoc.org This transannulation technique has been successfully applied to complex, commercially available molecules, highlighting its potential for late-stage functionalization in drug discovery. chinesechemsoc.org

The presence of the 2-pyridyl substituent on the starting compound, this compound, would be expected to influence the regiochemical outcome of these skeletal editing reactions, offering a pathway to highly substituted and unique pyridine and pyrazole derivatives.

Potential as Building Blocks in Material Science

The application of pyrimidine derivatives extends beyond medicine into the realm of material science, particularly in organic electronics. The electron-deficient nature of the pyrimidine ring makes it an excellent building block for n-type (electron-transporting) and emissive materials used in Organic Light-Emitting Diodes (OLEDs). mdpi.com

Specifically, pyrimidine-5-carbonitrile has been utilized as a strong electron-accepting scaffold in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.govsemanticscholar.org In these molecules, the pyrimidine-5-carbonitrile core is typically linked to electron-donating moieties (like carbazole (B46965) derivatives). This donor-acceptor architecture facilitates charge transfer, leading to a small energy gap between the singlet and triplet excited states, which is crucial for efficient TADF. This mechanism allows OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency. semanticscholar.orgmdpi.com Compounds based on this scaffold have been used to create highly efficient, non-doped, sky-blue OLEDs. nih.gov The 2-(2-pyridyl) substituent in this compound could further enhance these properties by modulating the electronic characteristics and improving metal coordination capabilities for phosphorescent materials.

Emerging Synthetic Strategies for Highly Functionalized Pyrimidine Derivatives

The synthesis of highly substituted pyrimidines is a dynamic area of research. While classical methods remain important, several modern strategies are emerging:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. Aminopyrimidines are excellent substrates for MCRs, allowing for the rapid construction of diverse libraries of fused and substituted pyrimidine derivatives. eurekaselect.com

Microwave-Assisted Synthesis: The use of focused microwave irradiation has been shown to accelerate the synthesis of 4-aminopyrimidines from the trimerization of nitriles under solvent-free conditions. acs.org This green chemistry approach allows for the rapid and scalable production of pyrimidine cores.

Photochemical Synthesis: Visible-light-mediated photoredox catalysis is increasingly used for the C-H functionalization of heterocycles. mdpi.com This strategy could be applied to introduce new substituents onto the pyridyl or pyrimidine rings of the title compound under mild conditions, avoiding the need for pre-functionalized starting materials.

Unexplored Reactivity Patterns and Opportunities for Novel Transformations

Despite the extensive research into pyrimidine chemistry, this compound still holds significant untapped potential. Several areas of its reactivity remain to be explored:

Metal-Catalyzed Cross-Coupling: The 2-pyridyl group serves as an excellent handle for directed C-H activation or as a site for traditional cross-coupling reactions if halogenated. This could enable the introduction of a wide array of aryl, alkyl, or other functional groups at specific positions on the pyridine ring, a strategy not yet widely reported for this specific scaffold.

Transformations of the Cyano Group: While the cyano group is a key participant in cyclization reactions, its potential for other transformations, such as conversion to tetrazoles (a common bioisostere for carboxylic acids) or its use in [3+2] cycloadditions, is an area ripe for investigation.

Derivatization of the Amino Group: The synthesis of novel Schiff bases from the 4-amino group and subsequent cyclization or functionalization could lead to new classes of fused heterocycles or coordination complexes with interesting photophysical or biological properties.

Skeletal Editing for High-Energy Materials: Recent work has shown that skeletal editing of pyrimidines can provide access to a variety of high-energy density materials. rsc.org Applying these methodologies to a nitrogen-rich precursor like this compound could lead to the development of novel energetic compounds.

The continued exploration of these and other synthetic avenues will undoubtedly solidify the position of this compound as a truly privileged scaffold in synthetic chemistry.

Table of Mentioned Compounds

Q & A

Q. What methodologies validate the compound’s role in modulating enzyme activity (e.g., methionine aminopeptidase)?

- Answer :

- Enzymatic Assays : Use fluorogenic substrates (e.g., Ala-AMC) to measure inhibition kinetics (Km/Vmax).

- Docking Studies : AutoDock Vina predicts binding modes to active sites (e.g., Zn²+ coordination in ).

- Cellular Validation : siRNA knockdown of target enzymes confirms phenotypic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.